Isoastilbin

Descripción general

Descripción

La neoisoastilbina es un compuesto flavonoides, específicamente un estereoisómero de la astilbina. Se encuentra naturalmente en varias plantas, incluyendo el rizoma de Smilax glabra. Este compuesto es conocido por sus significativas actividades biológicas, incluyendo propiedades antioxidantes, antiinflamatorias y antigóticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La neoisoastilbina puede sintetizarse mediante la isomerización de la astilbina. El proceso implica el uso de cromatografía de contracorriente de alta velocidad y cromatografía centrífuga de alto rendimiento para separar y purificar el compuesto . Las condiciones de reacción suelen incluir el uso de metanol como disolvente y ajustes específicos de temperatura y presión para lograr rendimientos óptimos.

Métodos de producción industrial: En entornos industriales, la preparación de la neoisoastilbina implica la extracción de rizomas de Smilax glabra, seguida de procesos de purificación como hervir, vaporizar y secar. Estos métodos ayudan a aumentar el contenido de neoisoastilbina en el producto final .

3. Análisis de las reacciones químicas

Tipos de reacciones: La neoisoastilbina se somete a diversas reacciones químicas, incluyendo:

Oxidación: Muestra fuertes actividades antioxidantes, que implican la eliminación de radicales libres como DPPH y ABTS+.

Reducción: El compuesto puede reducirse en condiciones específicas para formar otros derivados.

Sustitución: La neoisoastilbina puede participar en reacciones de sustitución, particularmente en presencia de reactivos específicos.

Reactivos y condiciones comunes:

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio en condiciones controladas.

Sustitución: Se pueden emplear varios nucleófilos en reacciones de sustitución, dependiendo del producto deseado.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios isómeros y derivados de la neoisoastilbina, que conservan o mejoran sus actividades biológicas .

Análisis De Reacciones Químicas

Types of Reactions: Neoisoastilbin undergoes various chemical reactions, including:

Oxidation: It exhibits strong antioxidant activities, which involve scavenging free radicals such as DPPH and ABTS+.

Reduction: The compound can be reduced under specific conditions to form other derivatives.

Substitution: Neothis compound can participate in substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions:

Oxidation: Common reagents include DPPH and ABTS+ radicals, with reactions typically conducted at room temperature.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various isomers and derivatives of neothis compound, which retain or enhance its biological activities .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Isoastilbin has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

- Alzheimer's Disease : Research indicates that this compound exerts protective effects against Alzheimer's disease by reducing oxidative stress and apoptosis in neuronal cells. In a study using a mouse model of Alzheimer's, this compound treatment improved cognitive functions and reduced the deposition of amyloid beta and phosphorylated tau proteins in the brain. It was found to enhance the expression of neuroprotective factors such as superoxide dismutase and catalase, while decreasing pro-apoptotic proteins like Bax .

- Cerebral Ischemia-Reperfusion Injury : this compound has shown promise in protecting against neuronal apoptosis following cerebral ischemia-reperfusion injury. In a rat model, administration of this compound reduced infarction size and improved neurological function scores. It also upregulated SIRT1/3/6 protein expression, which is crucial for cellular survival under stress conditions .

Antioxidative Properties

This compound is recognized for its potent antioxidative capabilities, making it a candidate for various therapeutic applications.

- Oxidative Stress Reduction : Studies have demonstrated that this compound can significantly reduce oxidative stress markers such as malondialdehyde while enhancing antioxidant enzyme activities (catalase, superoxide dismutase) in various models of oxidative damage . This suggests its potential utility in treating conditions characterized by oxidative stress.

Metabolic Disorders

Emerging research suggests that this compound may also play a role in managing metabolic disorders.

- Diabetes Management : this compound has been implicated in the modulation of metabolic pathways associated with diabetes. It has been shown to improve glucose uptake and fatty acid oxidation, potentially through the activation of AMPK and PPAR pathways. These actions contribute to improved metabolic homeostasis and may offer novel treatment strategies for diabetes-related complications .

Data Summary Table

Case Study 1: this compound in Alzheimer's Disease

In a controlled study involving Alzheimer's mouse models, this compound was administered over a 28-day period. The results indicated significant improvements in memory retention tests and reductions in neuroinflammatory markers, reinforcing its potential as a therapeutic agent against Alzheimer's disease .

Case Study 2: this compound for Cerebral Ischemia

A recent experiment involved inducing ischemic conditions in rats followed by treatment with this compound. The findings showed a marked decrease in infarct size and an increase in survival rates post-treatment, highlighting its protective role against ischemic brain injury .

Mecanismo De Acción

La neoisoastilbina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo al donar átomos de hidrógeno a especies reactivas.

Actividad antiinflamatoria: El compuesto inhibe la activación de las vías de inflamación NF-κB y NLRP3 inflamasoma, reduciendo la producción de citocinas proinflamatorias como la interleucina-1β, la interleucina-6 y el factor de necrosis tumoral-α.

Actividad antigótica: La neoisoastilbina alivia la artritis gotosa al reducir la inflamación y el estrés oxidativo en las articulaciones afectadas.

Comparación Con Compuestos Similares

La neoisoastilbina es uno de los cuatro estereoisómeros de la astilbina, los otros son astilbina, neoastilbina e isoastilbina . Estos compuestos comparten estructuras similares pero difieren en sus configuraciones espaciales, lo que lleva a variaciones en sus actividades biológicas:

Astilbina: Conocida por sus propiedades inmunosupresoras y antiinflamatorias.

Neoastilbina: Muestra actividades antioxidantes similares pero con diferentes perfiles de biodisponibilidad y estabilidad.

Isoastilbina: Muestra una fuerte actividad antioxidante, a menudo comparada con la neoisoastilbina.

La neoisoastilbina destaca por su combinación única de propiedades antioxidantes, antiinflamatorias y antigóticas, lo que la convierte en un compuesto valioso tanto en investigación como en aplicaciones industriales .

Actividad Biológica

Isoastilbin (IAB) is a dihydroflavonol glycoside compound primarily found in various plants, including Rhizoma Smilacis glabrae and Astragalus membranaceus. This article reviews the biological activity of this compound, focusing on its neuroprotective effects, antioxidative properties, and potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD) and ischemic brain injury.

This compound exhibits several biological activities through various mechanisms:

- Antioxidative Activity : IAB has been shown to significantly reduce oxidative stress by modulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In studies involving neuronal cells, IAB treatment resulted in decreased levels of reactive oxygen species (ROS) and improved mitochondrial function, which is crucial for neuronal survival .

- Anti-Apoptotic Effects : this compound protects against apoptosis in neuronal cells. In an experimental model of Alzheimer's disease, IAB reduced apoptosis rates by inhibiting caspase-3 activity and regulating pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein levels. This suggests that IAB can enhance cell viability under stress conditions .

- Neuroprotection in Alzheimer's Disease : In a mouse model of AD, this compound treatment improved cognitive functions as evidenced by behavioral tests such as the Morris water maze. It reduced amyloid β deposition and phosphorylated Tau levels in the brain, indicating its potential as a therapeutic agent for AD .

Research Findings

The following table summarizes key findings from recent studies on this compound's biological activities:

Case Studies

Recent case studies have highlighted the clinical relevance of this compound:

- Neuroprotection in Ischemia : A study demonstrated that this compound significantly reduced neuronal apoptosis and oxidative stress in a rat model of cerebral ischemia-reperfusion injury. The treatment led to enhanced expression of SIRT proteins, which are known to play a role in cellular stress responses .

- Cognitive Improvement in AD Models : Another investigation focused on the cognitive-enhancing effects of this compound in transgenic mice with AD-like symptoms. The results indicated significant improvements in memory tasks, suggesting that this compound may offer a novel approach for managing cognitive decline associated with neurodegenerative diseases .

Propiedades

Número CAS |

54141-72-9 |

|---|---|

Fórmula molecular |

C21H22O11 |

Peso molecular |

450.4 g/mol |

Nombre IUPAC |

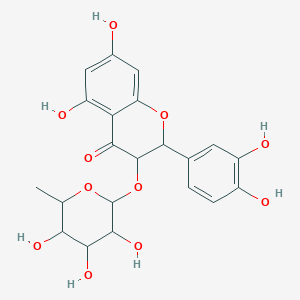

(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20-,21-/m0/s1 |

Clave InChI |

ZROGCCBNZBKLEL-XEXNSLJOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Key on ui other cas no. |

54141-72-9 |

Pictogramas |

Environmental Hazard |

Sinónimos |

(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.